Product packaging for (3-(Oxazol-5-yl)phenyl)methanol(Cat. No.:)

(3-(Oxazol-5-yl)phenyl)methanol

Cat. No.: B8755385
M. Wt: 175.18 g/mol
InChI Key: SLUPJDRQKXNVAI-UHFFFAOYSA-N
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Description

Contextualizing Oxazole (B20620) Heterocycles in Contemporary Organic Chemistry Research

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, are fundamental to organic chemistry and are particularly predominant in medicinal chemistry. cas.org Among these, the oxazole ring system, a five-membered heterocycle containing both an oxygen and a nitrogen atom, has garnered significant attention. biolmolchem.combiolmolchem.com First synthesized in 1840, oxazoles are aromatic compounds that serve as the parent structure for a vast class of derivatives. researchgate.netnih.gov

The significance of oxazole derivatives lies in their wide-ranging biological activities, which has made them a valuable scaffold in drug discovery and development. biolmolchem.combiolmolchem.com The nitrogen and oxygen atoms within the five-membered ring can readily participate in non-covalent interactions with various enzymes and receptors, leading to diverse physiological effects. biolmolchem.com Consequently, the oxazole nucleus is a key component in numerous natural products and has been incorporated into clinically used drugs, demonstrating its utility in the pharmaceutical field. cas.orgresearchgate.net Researchers in medicinal chemistry are continually investigating novel oxazole derivatives for their potential as therapeutic agents. biolmolchem.com

Structural Features and Core Research Interest of (3-(Oxazol-5-yl)phenyl)methanol

This compound is a specific derivative within the broader oxazole family. Its chemical identity is confirmed by its CAS number, 129747-43-9. mcmillan.ca The core research interest in this compound primarily stems from its potential as a versatile intermediate or building block in the synthesis of more complex molecules, particularly for pharmaceutical applications.

The structure of this compound is characterized by three key components:

A Phenyl Group: A stable aromatic benzene (B151609) ring.

An Oxazole Ring: A five-membered aromatic heterocycle attached to the phenyl group at the 3-position.

A Methanol (B129727) Group: A -CH₂OH group, which provides a reactive site for further chemical modifications.

The combination of a stable, rigid scaffold (the phenyl and oxazole rings) with a reactive functional group (the methanol) makes this compound an attractive starting point for synthesizing a library of derivative compounds. The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, or undergo other transformations to build larger molecular architectures. While specific, detailed research findings on this compound itself are not widely published, its value is inferred from its utility in constructing more elaborate molecules that leverage the established biological importance of the oxazole core.

Below is a table summarizing the key identifiers for this compound.

IdentifierValue
IUPAC Name This compound
CAS Number 129747-43-9
Molecular Formula C₁₀H₉NO₂

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO2 B8755385 (3-(Oxazol-5-yl)phenyl)methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

[3-(1,3-oxazol-5-yl)phenyl]methanol

InChI

InChI=1S/C10H9NO2/c12-6-8-2-1-3-9(4-8)10-5-11-7-13-10/h1-5,7,12H,6H2

InChI Key

SLUPJDRQKXNVAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CN=CO2)CO

Origin of Product

United States

Synthetic Methodologies for 3 Oxazol 5 Yl Phenyl Methanol and Analogues

Strategic Approaches for Constructing the Oxazole (B20620) Ring System

The formation of the oxazole ring is a pivotal step in the synthesis of (3-(Oxazol-5-yl)phenyl)methanol and related structures. Numerous classical and modern synthetic methodologies are available to organic chemists for this purpose. These methods often involve the cyclization of acyclic precursors and can be broadly categorized as follows.

Robinson-Gabriel Cyclodehydration Pathways for Oxazole Core Formation

The Robinson-Gabriel synthesis is a classic and widely used method for the formation of oxazoles. acs.orgsynarchive.com It involves the intramolecular cyclization and subsequent dehydration of 2-acylamino ketones in the presence of a dehydrating agent. synarchive.comwikipedia.org This reaction was independently described by Sir Robert Robinson in 1909 and Siegmund Gabriel in 1910. synarchive.com

The starting 2-acylamino ketones can be prepared through various methods, including the Dakin-West reaction. wikipedia.org The cyclodehydration step typically requires strong acids such as sulfuric acid, polyphosphoric acid, or phosphorus pentachloride. ijpsonline.comyoutube.com However, the harsh conditions of the classical Robinson-Gabriel synthesis can limit its application with sensitive functional groups. acs.org

Modern modifications have aimed to overcome these limitations. For instance, milder cyclodehydrating agents like trifluoroacetic anhydride (B1165640) have been employed. nih.gov A solid-phase version of the Robinson-Gabriel synthesis has also been developed, which is amenable to combinatorial chemistry and the generation of oxazole libraries. wikipedia.orgnih.gov Furthermore, a one-pot synthesis combining a Friedel-Crafts reaction with the Robinson-Gabriel cyclodehydration has been reported, utilizing aluminum chloride and trifluoromethanesulfonic acid. wikipedia.org

Fischer-Oxazole Synthesis and Modern Variants for Substituted Oxazoles

The Fischer oxazole synthesis, discovered by Emil Fischer in 1896, is another foundational method for preparing 2,5-disubstituted oxazoles. ijpsonline.comwikipedia.org This reaction involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.orgresearchgate.net The reactants are typically aromatic, leading to the formation of diaryloxazoles. wikipedia.org The reaction proceeds through a dehydration mechanism under mild conditions. ijpsonline.comwikipedia.org

While the classical Fischer synthesis has been instrumental, modern advancements have sought to broaden its scope and improve its efficiency. ontosight.ai Techniques such as microwave-assisted synthesis and flow chemistry have been applied to optimize reaction conditions, leading to significantly reduced reaction times and increased yields. ontosight.ai Recent research has also led to a reconsideration of the Fischer synthesis, enabling the preparation of 2,5-disubstituted oxazoles from aldehydes and α-hydroxy-amides, a method that is not limited to diaryloxazoles. wikipedia.org Over 70% of pharmaceuticals are said to rely on this method for creating complex molecules. ontosight.ai

Van Leusen Oxazole Synthesis with Aryl Aldehyde Precursors and its Relevance to this compound

The Van Leusen oxazole synthesis, developed in 1972, is a powerful and versatile method for the one-pot synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). ijpsonline.comnih.govorganic-chemistry.org The reaction proceeds via a [3+2] cycloaddition under basic conditions. nih.govnih.gov TosMIC is a key reagent, possessing a reactive isocyanide carbon, an active methylene (B1212753) group, and a good leaving group. ijpsonline.com

The mechanism involves the deprotonation of TosMIC, followed by its addition to the aldehyde to form an oxazoline (B21484) intermediate. Subsequent elimination of toluenesulfinic acid yields the 5-substituted oxazole. nih.govorganic-chemistry.org This method is particularly relevant for the synthesis of this compound, as a substituted aryl aldehyde can be used as the precursor. nih.gov

The Van Leusen synthesis has seen numerous developments, including the use of solid-phase synthesis and ionic liquids as solvents. ijpsonline.comnih.gov Microwave-assisted Van Leusen synthesis has also been reported to be highly efficient. nih.gov Modified protocols have been developed to synthesize 5-(het)aryl oxazoles from substituted (het)aryl methyl alcohols or benzyl (B1604629) bromides, which are converted to the corresponding aldehydes in situ. nih.gov

ReagentConditionsProductYieldReference
TosMICK₂CO₃, MeOH, reflux5-substituted oxazolesGood nih.gov
TosMICAmbersep 900 OH⁻, DME/MeOH, reflux5-aryloxazoles- nih.gov
TosMICK₃PO₄, isopropanol, microwave5-substituted oxazolesHigh nih.gov

Bredereck Reaction and Modifications for Oxazole Synthesis

The Bredereck reaction provides a route to 2,4-disubstituted oxazoles by reacting α-haloketones with amides. ijpsonline.com This method is considered an efficient and economical process for oxazole synthesis. ijpsonline.com A modification of this reaction utilizes α-hydroxyketones as starting materials. ijpsonline.com The reaction of α-haloketones with primary amides is a known pathway to oxazoles. pharmaguideline.com

Metal-Catalyzed Cyclization Reactions for Oxazole Formation

Metal-catalyzed reactions have emerged as powerful tools for the synthesis of oxazoles, offering mild reaction conditions and high efficiency.

Palladium-Catalyzed Syntheses: Palladium catalysts have been extensively used in various strategies for oxazole synthesis. One approach involves the palladium-catalyzed oxidative annulation of ketones, leading to good to excellent yields of oxazoles. acs.org Another efficient method involves the palladium(II)-catalyzed reaction of amides and ketones via a C-H activation pathway, proceeding through C-N and subsequent C-O bond formation. acs.orgorganic-chemistry.orgnih.gov This method is notable for its use of simple and readily available starting materials. acs.org Palladium-catalyzed C-H activation of simple arenes followed by a cascade reaction with nitriles also provides access to 2,4,5-trisubstituted oxazoles under redox-neutral conditions. rsc.org Furthermore, a regioselective synthesis of trisubstituted oxazoles has been developed through a palladium-catalyzed and copper-mediated cascade oxidative cyclization. rsc.org

Copper-Catalyzed Syntheses: Copper catalysts have also proven effective in oxazole synthesis. A copper(II)-catalyzed oxidative cyclization of enamides via vinylic C-H bond functionalization yields 2,5-disubstituted oxazoles. organic-chemistry.org A highly efficient copper-catalyzed tandem oxidative cyclization of readily available starting materials provides polysubstituted oxazoles under mild conditions. organic-chemistry.org A facile synthesis of 2,5-disubstituted oxazoles has been achieved through a copper-catalyzed cascade reaction of alkenes with azides in the presence of air as the oxidant. nih.gov

Gold-Catalyzed Syntheses: Gold catalysts have been employed in the synthesis of oxazoles from alkynyl triazenes and dioxazoles through a regioselective [3+2] cycloaddition. nih.gov This method features mild reaction conditions and scalability. nih.gov The mechanism is proposed to involve a nitrene transfer process. nih.gov Mechanistic studies have also investigated the gold(I) catalyzed reaction between phenylacetylene, pyridine (B92270) N-oxide, and acetonitrile, which proceeds via a putative gold-α-oxocarbene intermediate to form an oxazole product. nih.govresearchgate.net

Silver-Catalyzed Syntheses: Silver(I)-catalyzed cyclization of N-sulfonyl propargylamides can lead to functionalized oxazoles with high regioselectivity. acs.org

Metal-Free Syntheses: In addition to metal-catalyzed methods, metal-free approaches have also been developed. An iodine-catalyzed tandem oxidative cyclization provides a practical and simple route to 2,5-disubstituted oxazoles using a wide range of commercially available aromatic aldehydes. nih.gov A novel metal-free method for synthesizing substituted oxazoles involves the cyclization of substituted 2-oxo-2-phenylethyl acetate (B1210297) and amines via chemoselective C-O bond cleavage. rsc.org

CatalystReactantsProductReference
Palladium AcetateAmides and Ketones2,4-disubstituted or 2,4,5-trisubstituted oxazoles acs.orgorganic-chemistry.org
Palladium(II)Simple Arenes and Nitriles2,4,5-trisubstituted oxazoles rsc.org
Copper(II)Enamides2,5-disubstituted oxazoles organic-chemistry.org
Gold(I)Alkynyl triazenes and DioxazolesFully-substituted oxazoles nih.gov
Silver(I)N-sulfonyl propargylamidesFunctionalized oxazoles acs.org
IodineAromatic Aldehydes2,5-disubstituted oxazoles nih.gov

Cycloisomerization Approaches to Oxazole Rings

Cycloisomerization reactions offer a direct and atom-economical pathway to oxazoles from acyclic precursors. A versatile method involves the silica (B1680970) gel-supported cycloisomerization of readily available propargylic amides, which produces polysubstituted oxazoles with high efficiency under mild conditions. acs.orgijpsonline.comacs.orgnih.gov This process begins with the cyclization to an oxazoline intermediate, followed by isomerization to the oxazole. ijpsonline.com

Zinc(II) triflate has been shown to catalyze a tandem cycloisomerization/allylic alkylation of N-(propargyl)arylamides and allylic alcohols to produce oxazole derivatives. acs.org Gold complexes have also been used to catalyze the 5-exo-dig cycloisomerization of N-propargylamides to form oxazolines, which can be further functionalized. mdpi.com Furthermore, a Brønsted acid-catalyzed one-pot propargylation/cycloisomerization tandem reaction of propargylic alcohols and amides provides a rapid and efficient route to substituted oxazoles. organic-chemistry.org

Introduction of the Phenylmethanol Moiety onto the Oxazole Core or its Precursors

The construction of the this compound scaffold can be approached in several ways, primarily centered around the strategic formation of the bond between the phenyl and oxazole rings and the subsequent or concurrent generation of the methanol (B129727) functionality.

Cross-Coupling Strategies for Aryl-Oxazole Linkages

Cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing aryl-oxazoles, these methods are indispensable.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are widely employed. The Suzuki-Miyaura coupling, for instance, can be used to couple an oxazole-containing boronic acid or ester with an aryl halide, or vice versa. tandfonline.com For example, a key intermediate could be formed by coupling a suitable oxazole derivative with a boronic ester of a protected 3-formylphenyl or 3-(hydroxymethyl)phenyl group. chimia.ch The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and regioselectivity, particularly when dealing with substituted oxazoles where direct arylation at C2 or C5 is possible. organic-chemistry.orgresearchgate.net

Decarboxylative cross-coupling has also emerged as a potent method for the arylation of azoles. This approach utilizes azole carboxylic acids as coupling partners with aryl halides, offering an alternative to traditional organometallic reagents. acs.org For instance, an oxazole-5-carboxylic acid could be coupled with a suitable aryl halide to forge the desired aryl-oxazole bond. acs.org

Recent advancements have also focused on direct C-H arylation of oxazoles. tandfonline.commdpi.com This strategy avoids the pre-functionalization of the oxazole ring, making it a more atom-economical approach. By carefully selecting the catalyst and reaction conditions, direct arylation can be directed to either the C2 or C5 position of the oxazole ring. organic-chemistry.org

Table 1: Comparison of Cross-Coupling Strategies for Aryl-Oxazole Synthesis

Coupling StrategyKey ReactantsCatalyst System (Typical)Advantages
Suzuki-Miyaura Oxazole-boronic acid/ester + Aryl halide (or vice-versa)Palladium catalyst with phosphine (B1218219) ligandHigh yields, good functional group tolerance
Stille Organostannane + Aryl halidePalladium catalystMild reaction conditions
Decarboxylative Oxazole carboxylic acid + Aryl halideBimetallic system (e.g., Pd and Ag)Avoids organometallic reagents
Direct C-H Arylation Oxazole + Aryl halidePalladium or Nickel catalystAtom-economical, avoids pre-functionalization

Functional Group Interconversions on Aryl Precursors to Yield the Phenylmethanol Moiety

Often, the synthesis of this compound involves the initial construction of an aryl-oxazole with a precursor functional group on the phenyl ring, which is then converted to the desired methanol group. This is a common and versatile strategy in organic synthesis. numberanalytics.comimperial.ac.uk

A frequent approach involves the reduction of a carbonyl group. For example, an oxazole-substituted benzaldehyde (B42025) or benzoic acid derivative can be reduced to the corresponding primary alcohol. fiveable.mesolubilityofthings.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). imperial.ac.uksolubilityofthings.com The choice of reducing agent depends on the presence of other functional groups in the molecule to ensure chemoselectivity. imperial.ac.uk

Another strategy is the hydrolysis of an ester. An oxazole-substituted phenyl acetate, for instance, can be hydrolyzed under basic or acidic conditions to yield the phenylmethanol.

Table 2: Common Functional Group Interconversions to Phenylmethanol

Precursor Functional GroupReagents and ConditionsProduct
Aldehyde (-CHO)NaBH₄, methanol or LiAlH₄, THFPrimary alcohol (-CH₂OH)
Carboxylic Acid (-COOH)LiAlH₄, THF or BH₃·THFPrimary alcohol (-CH₂OH)
Ester (-COOR)LiAlH₄, THF or Acid/Base hydrolysisPrimary alcohol (-CH₂OH)

Direct Functionalization and Benzylic Alcohol Formation on Oxazole-Substituted Phenyl Rings

While less common, direct functionalization of an oxazole-substituted phenyl ring to introduce the methanol group is a potential route. This could involve, for instance, a benzylic oxidation followed by reduction. However, achieving regioselectivity on the phenyl ring can be challenging.

A more direct approach involves the reaction of an organometallic reagent with an oxazole-substituted benzaldehyde. For example, the addition of a Grignard reagent or an organolithium reagent to 3-(oxazol-5-yl)benzaldehyde would yield a secondary benzylic alcohol. To obtain the primary alcohol, this compound, the starting material would need to be an oxazole-substituted benzoic acid derivative that could be converted to a Weinreb amide, followed by reaction with a hydride reagent to form the aldehyde in situ, which is then reduced.

Green Chemistry Approaches in the Synthesis of Oxazole Phenylmethanols

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of oxazole-containing compounds is no exception, with several greener methodologies being developed.

Microwave-Assisted Synthesis Protocols for this compound

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. acs.orgclockss.org The synthesis of oxazoles can be significantly expedited using microwave irradiation. acs.org For example, the Van Leusen reaction, a classic method for oxazole synthesis, can be performed efficiently under microwave conditions. acs.org This could be applied to the synthesis of this compound by reacting 3-formylbenzonitrile or a related precursor with tosylmethyl isocyanide (TosMIC) under microwave irradiation. The use of microwave heating can also be beneficial in cross-coupling reactions and functional group interconversions, contributing to a more energy-efficient synthesis. mdpi.comnih.govnih.gov

Application of Ionic Liquids and Deep Eutectic Solvents in Oxazole Synthesis

Ionic liquids (ILs) and deep eutectic solvents (DESs) are gaining attention as environmentally benign alternatives to volatile organic solvents. organic-chemistry.orgijpsonline.comresearchgate.netyoutube.com These solvents offer advantages such as low vapor pressure, thermal stability, and recyclability. organic-chemistry.orgresearchgate.net

Several studies have demonstrated the successful synthesis of oxazoles in ionic liquids. organic-chemistry.orgijpsonline.comnih.gov For instance, the one-pot Van Leusen synthesis of 4,5-disubstituted oxazoles has been achieved in high yields using ionic liquids like [bmim]Br, which could be recycled multiple times without a significant drop in efficiency. organic-chemistry.org The use of task-specific ionic liquids can also enhance the performance of cross-coupling reactions for the synthesis of aryl-oxazoles. ijpsonline.comnih.gov

Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, are another class of green solvents that have been successfully employed in the synthesis of oxazoles. researchgate.netnih.govresearchgate.net They are often biodegradable, non-toxic, and can be prepared from inexpensive starting materials. researchgate.netnih.gov The combination of DES with other green techniques, such as ultrasound irradiation, has been shown to further improve reaction rates and yields in oxazole synthesis. nih.gov

Biocatalytic and Chemoenzymatic Transformations for Selective Synthesis

The selective synthesis of chiral molecules is a cornerstone of modern pharmaceutical and fine chemical production. Biocatalysis, leveraging the inherent stereoselectivity of enzymes, and chemoenzymatic approaches, which combine enzymatic and traditional chemical steps, offer powerful strategies for accessing enantiomerically pure compounds like this compound and its analogues. These methods provide mild reaction conditions, high selectivity, and a greener footprint compared to many classical chemical resolutions.

A primary biocatalytic strategy for obtaining enantiomerically pure this compound would involve the kinetic resolution of a racemic mixture of the alcohol. This process relies on an enzyme, typically a lipase (B570770), to selectively acylate one enantiomer of the alcohol at a faster rate than the other, leaving the unreacted enantiomer in high enantiomeric excess. Lipases are widely employed for such resolutions due to their broad substrate tolerance, commercial availability, and stability in organic solvents. utupub.finih.gov

For instance, lipases such as those from Candida antarctica (CALB), Pseudomonas cepacia (lipase PS), and Thermomyces lanuginosus have demonstrated high efficiency in the kinetic resolution of various secondary alcohols. utupub.fi The choice of acyl donor and solvent can significantly influence both the reaction rate and the enantioselectivity (E-value). Vinyl acetate is a common acyl donor due to the irreversible nature of the transesterification.

Another potent biocatalytic method is the asymmetric reduction of the corresponding prochiral ketone, 3-(oxazol-5-yl)acetophenone, to the desired chiral alcohol. This transformation is typically catalyzed by alcohol dehydrogenases (ADHs), which exhibit high stereoselectivity, often governed by Prelog's rule to produce the (S)-alcohol or anti-Prelog selectivity for the (R)-alcohol. tandfonline.comnih.govnih.gov Whole-cell biocatalysts, containing the necessary ADHs and cofactor regeneration systems, are often preferred for their operational simplicity and cost-effectiveness. nih.govmdpi.com

Chemoenzymatic strategies can also be employed, for example, in a dynamic kinetic resolution (DKR) process. In DKR, the enzymatic kinetic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer of the alcohol. This allows for a theoretical yield of 100% for the desired enantiomerically pure product. mdpi.com Such a process for this compound would involve a lipase for the selective acylation and a metal catalyst for the racemization of the unreacted alcohol enantiomer.

Furthermore, deracemization processes that couple an oxidation step with an enzymatic reduction offer another advanced chemoenzymatic route. nih.govnih.gov In this one-pot approach, the racemic alcohol is first oxidized to the corresponding ketone, which is then stereoselectively reduced by an ADH to a single enantiomer of the alcohol.

While direct experimental data for the biocatalytic synthesis of this compound is not extensively reported, the successful application of these methodologies to structurally similar aryl and heteroaryl alcohols provides a strong basis for their potential application. The following tables summarize findings from studies on analogous compounds, illustrating the feasibility and potential parameters for the selective synthesis of this compound.

Table 1: Lipase-Catalyzed Kinetic Resolution of Aryl Secondary Alcohols

SubstrateEnzymeAcyl DonorSolventConversion (%)Enantiomeric Excess of Alcohol (ee %)Enantiomeric Excess of Ester (ee %)Reference
1-PhenylethanolPseudomonas cepacia LipaseVinyl acetateDiisopropyl ether~50>99 (S)>99 (R) mdpi.com
1-(4-Methoxyphenyl)ethanolCandida antarctica Lipase BVinyl acetatetert-Butyl methyl ether~50>99 (S)>99 (R) utupub.fi
1-(3-Bromophenyl)ethanolCandida antarctica Lipase BVinyl acetateHexane4998 (S)>99 (R) researchgate.net
2-(p-{[(p-methoxy phenyl)methoxy]methyl}phenyl)propanolBurkholderia cepacia lipaseVinyl acetateDiisopropyl ether~5094 (R)98 (S) nih.gov

Table 2: Asymmetric Reduction of Prochiral Ketones to Chiral Alcohols using Whole-Cell Biocatalysts

Substrate (Ketone)BiocatalystProduct (Alcohol)Conversion (%)Enantiomeric Excess (ee %)Reference
AcetophenoneBacillus cereus TQ-2(R)-1-Phenylethanol>9999 mdpi.com
2-AcetylbenzofuranDaucus carota (carrot root)(S)-1-(Benzofuran-2-yl)ethanol~100>98 tandfonline.com
1-(2-Furyl)ethan-1-oneLactobacillus brevis ADH(S)-1-(Furan-2-yl)ethanol9999 mdpi.com
1-(Thiophen-2-yl)ethan-1-oneLactobacillus brevis ADH(S)-1-(Thiophen-2-yl)ethanol99>99 mdpi.com

Table 3: Chemoenzymatic Deracemization of 1-Phenylethanols

SubstrateKey Enzymes/CatalystsProductYield (%)Enantiomeric Excess (ee %)Reference
rac-1-PhenylethanolMn-driven oxidation / Lactobacillus kefir ADH(R)-1-Phenylethanol96>99 nih.gov
rac-1-(4-Chlorophenyl)ethanolMn-driven oxidation / Lactobacillus kefir ADH(R)-1-(4-Chlorophenyl)ethanol93>99 nih.gov
rac-1-(3-Methylphenyl)ethanolMn-driven oxidation / Lactobacillus kefir ADH(R)-1-(3-Methylphenyl)ethanol90>99 nih.gov

These examples underscore the potential of biocatalytic and chemoenzymatic methods for the efficient and selective synthesis of chiral this compound and its analogues, providing access to enantiomerically pure forms crucial for various applications.

Chemical Reactivity and Transformation Studies of 3 Oxazol 5 Yl Phenyl Methanol

Reactions at the Oxazole (B20620) Heterocycle

The oxazole ring is an aromatic, five-membered heterocycle containing one oxygen and one nitrogen atom. Its reactivity is influenced by the pyridine-type nitrogen atom, which reduces the ring's electron density, and the furan-type oxygen atom. pharmaguideline.com This electronic nature dictates its susceptibility to various chemical transformations.

Electrophilic substitution on the oxazole ring is generally challenging due to its electron-deficient character. pharmaguideline.com Such reactions typically require the presence of activating, electron-donating groups on the ring. tandfonline.comthepharmajournal.com For an unsubstituted oxazole, the order of reactivity towards electrophiles is C4 > C5 > C2. pharmaguideline.com In (3-(Oxazol-5-yl)phenyl)methanol, the C5 position is already occupied by the phenylmethanol substituent. Therefore, any electrophilic attack would preferentially occur at the C4 position. Standard electrophilic substitution reactions like nitration and sulfonation are generally difficult to achieve on an unsaturated oxazole ring. pharmaguideline.com However, reactions like Vilsmeier-Haack formylation are possible. pharmaguideline.comwikipedia.org

Table 1: Potential Electrophilic Aromatic Substitution Reactions

Reaction Type Reagent/Conditions Expected Major Product Notes
Formylation POCl₃, DMF (4-Formyl-3-(oxazol-5-yl)phenyl)methanol Electrophilic attack is predicted to occur at the C4 position of the oxazole ring.

Direct nucleophilic aromatic substitution on the oxazole ring is an uncommon reaction. tandfonline.comthepharmajournal.com Such reactions typically necessitate the presence of a good leaving group, most effectively at the electron-deficient C2 position. tandfonline.comwikipedia.org The parent compound, this compound, lacks a suitable leaving group on its oxazole moiety, making direct substitution unlikely. In many cases, nucleophilic attack on an oxazole ring, particularly at the C2 position, results in ring cleavage rather than substitution. pharmaguideline.com

The oxazole ring can function as a diene in Diels-Alder cycloaddition reactions, a characteristic attributed to its furan-type oxygen atom. pharmaguideline.com This reactivity is particularly pronounced with electron-rich oxazoles reacting with electron-deficient dienophiles. pharmaguideline.com The reaction of this compound with a suitable dienophile, such as an alkyne or alkene, would proceed through a [4+2] cycloaddition. This initially forms a bicyclic adduct containing an oxygen bridge, which is often unstable and can be converted into a substituted pyridine (B92270) derivative upon elimination of water. wikipedia.org This pathway is a well-established method for synthesizing pyridine systems from oxazoles. wikipedia.org

Table 2: Representative Diels-Alder Reaction

Dienophile Intermediate Final Product Type Significance
Alkyne (e.g., Dimethyl acetylenedicarboxylate) Bicyclic adduct with oxygen bridge Substituted Pyridine A versatile method for the synthesis of complex pyridines, including precursors to Vitamin B6. wikipedia.org

The oxazole ring can undergo cleavage and rearrangement under various conditions.

Nucleophilic Ring Opening: Strong nucleophiles can induce ring cleavage. For instance, treatment with ammonia (B1221849) or formamide (B127407) can lead to the formation of an imidazole (B134444) ring system through a ring-opening and recyclization sequence. pharmaguideline.comtandfonline.com

Oxidative Cleavage: Strong oxidizing agents like potassium permanganate (B83412) or ozone can open the oxazole ring. pharmaguideline.com

Photochemical Rearrangement: Diarylethenes that incorporate both an oxazole and a phenyl ring have been shown to undergo photochemical rearrangement. nih.gov This process can lead to the formation of polyaromatic systems, such as naphthalene (B1677914) derivatives, through a complex mechanism involving photocyclization, hydrogen shifts, and subsequent opening of the oxazole ring. nih.gov

Cornforth Rearrangement: This is a thermal rearrangement specific to 4-acyloxazoles, where the acyl group and the C5 substituent exchange positions. wikipedia.org This reaction would not be directly applicable to this compound unless it is first acylated at the C4 position.

The hydrogen atom at the C2 position of the oxazole ring is the most acidic, with a pKa of approximately 20. thepharmajournal.com This allows for selective deprotonation using a strong base, such as an organolithium reagent (e.g., n-butyllithium), to form a 2-lithio-oxazole species. pharmaguideline.comwikipedia.org This organometallic intermediate can then be trapped by a variety of electrophiles, enabling the introduction of a wide range of functional groups at the C2 position. However, it is noted that these 2-lithio-oxazoles can be unstable and may exist in equilibrium with a ring-opened isonitrile form. pharmaguideline.comwikipedia.org

Table 3: C-2 Functionalization via Metallation

Step 1: Reagent Step 2: Electrophile Product at C-2
n-BuLi Dimethylformamide (DMF) Aldehyde (-CHO)
n-BuLi Carbon Dioxide (CO₂) Carboxylic Acid (-COOH)
n-BuLi Alkyl Halide (R-X) Alkyl group (-R)

Reactions of the Benzylic Alcohol Functionality in this compound

The benzylic alcohol group (-CH₂OH) attached to the phenyl ring exhibits reactivity typical of a primary alcohol. vanderbilt.edu Its position adjacent to the aromatic ring can influence reaction rates and pathways.

Key reactions involving this functional group include:

Oxidation: The primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid, depending on the choice of oxidizing agent. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) would favor the formation of (3-(Oxazol-5-yl)benzaldehyde). Stronger agents such as potassium permanganate (KMnO₄) or chromic acid would lead to the formation of (3-(Oxazol-5-yl)benzoic acid).

Esterification: Reaction with a carboxylic acid or an acyl halide in the presence of an acid catalyst results in the formation of the corresponding ester.

Etherification: Treatment with an alkyl halide in the presence of a base (Williamson ether synthesis) yields a benzyl (B1604629) ether.

Substitution: The hydroxyl group can be converted into a better leaving group (e.g., a tosylate) and subsequently displaced by a variety of nucleophiles to introduce new functional groups.

Table 4: Reactions of the Benzylic Alcohol Group

Reaction Type Reagent/Conditions Product
Mild Oxidation Pyridinium Chlorochromate (PCC) (3-(Oxazol-5-yl)benzaldehyde)
Strong Oxidation KMnO₄, heat (3-(Oxazol-5-yl)benzoic acid)
Esterification R-COOH, H⁺ catalyst (3-(Oxazol-5-yl)phenyl)methyl ester

Selective Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol of this compound can be selectively oxidized to form either the corresponding aldehyde, 3-(oxazol-5-yl)benzaldehyde, or the carboxylic acid, 3-(oxazol-5-yl)benzoic acid. The choice of product depends critically on the oxidizing agent and the reaction conditions employed.

Oxidation to Aldehydes: The conversion of a primary alcohol to an aldehyde requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), or activated Manganese Dioxide (MnO₂) are commonly used for this purpose. researchgate.net MnO₂ is particularly effective for the oxidation of allylic and benzylic alcohols. rjstonline.comprepchem.com The reaction is typically performed in a chlorinated solvent like dichloromethane (B109758) (DCM) at room temperature. The insolubility of MnO₂ necessitates a heterogeneous reaction system. prepchem.com

Oxidation to Carboxylic Acids: Stronger oxidizing agents are required to convert the benzylic alcohol all the way to a carboxylic acid. Potassium permanganate (KMnO₄), particularly under hot, acidic, or alkaline conditions, is a classic reagent for this transformation. google.comepo.org Other powerful oxidants include chromic acid (H₂CrO₄), generated from sodium or potassium dichromate and sulfuric acid. researchgate.net These reactions often involve heating under reflux to ensure the reaction goes to completion. researchgate.net The process begins with oxidation to the aldehyde, which is then rapidly oxidized further to the carboxylic acid. google.com

ProductReagent(s)Solvent(s)Typical Conditions
3-(Oxazol-5-yl)benzaldehyde Manganese Dioxide (MnO₂)DichloromethaneRoom Temperature, Stirring
Pyridinium Chlorochromate (PCC)DichloromethaneRoom Temperature, Stirring
3-(Oxazol-5-yl)benzoic acid Potassium Permanganate (KMnO₄)Water, H₂SO₄/NaOHHeat, Reflux
Sodium Dichromate (Na₂Cr₂O₇)Water, H₂SO₄Heat, Reflux

Substitution Reactions of the Hydroxyl Group

The hydroxyl group of a benzylic alcohol is a poor leaving group (OH⁻), but it can be converted into a good leaving group, such as water (H₂O) or a sulfonate ester, to facilitate nucleophilic substitution reactions.

Conversion to Alkyl Halides: Treatment with strong hydrogen halide acids (HCl, HBr, HI) can convert the alcohol into the corresponding benzyl halide. The reaction mechanism depends on the substrate; for benzylic alcohols, it typically proceeds via an Sₙ1 mechanism due to the stability of the resonance-stabilized benzylic carbocation. google.comgoogle.com The first step is the protonation of the hydroxyl group by the acid to form an oxonium ion, which then dissociates to form water and the carbocation. google.com The halide ion then acts as a nucleophile, attacking the carbocation. Alternative reagents like thionyl chloride (SOCl₂) in the presence of a base like pyridine, or phosphorus tribromide (PBr₃), can also be used to form chlorides and bromides, respectively, often via an Sₙ2 mechanism for primary alcohols.

ProductReagent(s)MechanismTypical Conditions
5-(3-(Chloromethyl)phenyl)oxazole Thionyl Chloride (SOCl₂), PyridineSₙ20 °C to Room Temp
Concentrated HCl, ZnCl₂Sₙ1Heat
5-(3-(Bromomethyl)phenyl)oxazole Phosphorus Tribromide (PBr₃)Sₙ20 °C to Room Temp
Concentrated HBrSₙ1Heat

Esterification and Etherification Reactions of the Benzylic Alcohol

Esterification: The benzylic alcohol can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. The most common method is the Fischer esterification, where the alcohol is reacted with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). thepharmajournal.com The reaction is an equilibrium process, often driven to completion by using an excess of the alcohol or by removing the water formed. thepharmajournal.com Alternatively, for a more rapid and irreversible reaction, the alcohol can be treated with a more reactive acylating agent like an acid chloride or anhydride (B1165640), usually in the presence of a base like pyridine to neutralize the HCl or carboxylic acid byproduct. thepharmajournal.com

Etherification: Ethers can be formed from this compound, most commonly via the Williamson ether synthesis. This two-step process involves first deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide ion. This potent nucleophile is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction to yield the ether.

Reaction TypeReactant(s)Catalyst/BaseProduct Class
Esterification Carboxylic Acid (e.g., Acetic Acid)H₂SO₄ (catalytic)Ester (e.g., (3-(Oxazol-5-yl)phenyl)methyl acetate)
Acid Chloride (e.g., Acetyl Chloride)PyridineEster (e.g., (3-(Oxazol-5-yl)phenyl)methyl acetate)
Etherification 1. Sodium Hydride (NaH) 2. Alkyl Halide (e.g., CH₃I)-Ether (e.g., 5-(3-(Methoxymethyl)phenyl)oxazole)

Benzylic Oxidation/Dehydrogenation Mechanisms

The oxidation of the benzylic alcohol in this compound can proceed through several mechanisms depending on the oxidant.

Hydride Transfer (with Permanganate/Chromate): In strong acidic conditions with oxidants like KMnO₄ or H₂CrO₄, the mechanism is believed to involve the transfer of a hydride ion (H⁻) from the benzylic carbon to the oxidant. semanticscholar.org Kinetic studies on substituted benzyl alcohols show a significant substituent effect, indicating the development of positive charge at the benzylic carbon in the transition state. semanticscholar.org The reaction is often initiated by the formation of a chromate (B82759) or manganate (B1198562) ester, followed by an E2-like elimination of the H⁺ from the carbon and the reduced metal species.

Radical Mechanism (with MnO₂): The selective oxidation by MnO₂ is thought to occur on the surface of the solid oxidant. prepchem.comrsc.org The mechanism involves the initial adsorption of the alcohol onto the manganese dioxide surface, followed by electron transfers. prepchem.com A key step is the homolytic cleavage of the benzylic C-H bond, forming a resonance-stabilized benzylic radical. rsc.org This radical is then further oxidized to the aldehyde product, while Mn(IV) is reduced to a lower oxidation state. This radical pathway explains the high selectivity for benzylic and allylic alcohols, as the intermediate radicals are stabilized by the adjacent π-system. rsc.org

Chemoselectivity and Interplay between Oxazole and Phenylmethanol Moieties in this compound

Chemoselectivity is a crucial consideration in the reactions of this compound, as reagents could potentially interact with either the benzylic alcohol or the oxazole ring.

The oxazole ring contains a pyridine-like nitrogen atom at position 3, which is basic (pKa of conjugate acid ≈ 0.8) and can be protonated or act as a Lewis base. rsc.org This has implications for acid-catalyzed reactions. For instance, in Fischer esterification or substitution reactions using strong acids, the oxazole nitrogen can be protonated. This protonation would make the oxazole ring electron-withdrawing, potentially deactivating the phenyl ring towards electrophilic attack but also possibly influencing the reactivity of the benzylic position.

Conversely, the reactivity of the oxazole ring itself must be considered. Oxazoles can undergo electrophilic substitution, typically at the C5 position, especially if the ring is activated by electron-donating groups. However, in this compound, the C5 position is already substituted. The C2 position is the most acidic and can be deprotonated with strong bases, while the C4 position is generally the least reactive towards electrophiles and nucleophiles. rsc.org

In oxidation reactions, the choice of oxidant is key to achieving selectivity. While many oxidants target the benzylic alcohol, very harsh conditions could potentially lead to the degradation of the electron-rich oxazole ring. However, mild, selective reagents like MnO₂ show a strong preference for the benzylic alcohol, leaving the oxazole ring intact. rjstonline.com Similarly, in substitution reactions, reagents like SOCl₂ or PBr₃ primarily react with the alcohol functional group. The chemoselectivity arises because the activation barrier for the reaction at the benzylic alcohol is significantly lower than for potential reactions with the stable aromatic oxazole ring under these conditions.

Advanced Derivatization and Scaffold Functionalization of 3 Oxazol 5 Yl Phenyl Methanol

Synthesis of Novel (3-(Oxazol-5-yl)phenyl)methanol Derivatives for Structure-Activity Relationship Studies

The synthesis of novel derivatives of this compound is fundamental to exploring its potential in drug discovery. Structure-activity relationship (SAR) studies rely on the systematic modification of a lead compound to understand how different functional groups influence its biological activity. The primary strategies for generating a library of derivatives from this scaffold involve modifications at the phenyl ring, the oxazole (B20620) ring, and the benzylic alcohol.

A common synthetic approach to the core scaffold itself is the van Leusen oxazole synthesis, where an appropriate 3-formylbenzonitrile derivative is reacted with tosylmethyl isocyanide (TosMIC). nih.gov Alternatively, modern methods like the metal-free cyclization of N-propargylamides can yield oxazole-5-carbaldehydes, which are then reduced to the corresponding alcohol. rsc.org

Once the core scaffold is obtained, SAR studies can proceed by:

Substitution on the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) onto the phenyl ring allows for the probing of electronic and steric effects on target binding. For instance, coupling reactions can be employed on a bromo-substituted precursor to introduce diverse aryl or alkyl groups. jst.go.jp

Modification of the Hydroxymethyl Group: The alcohol functionality is a key handle for derivatization. It can be oxidized to an aldehyde or a carboxylic acid, or converted into ethers and esters to explore how hydrogen bond donor/acceptor capabilities affect activity.

Substitution on the Oxazole Ring: While substitution at the C2 position of the oxazole is common in other scaffolds, modifying the this compound core would typically involve starting from a different precursor, such as a substituted α-haloketone in a Bredereck-type reaction. ijpsonline.com

These synthetic efforts aim to build a diverse chemical library to identify derivatives with enhanced potency and selectivity. For example, in the development of novel readthrough agents, various transformations on triaryl structures, including oxazole-containing compounds, were performed to elucidate key SAR insights. jst.go.jp Similarly, the design of xanthine (B1682287) oxidase inhibitors often involves a bioisosteric replacement strategy to optimize interactions with the target enzyme. nih.gov

Table 1: Representative Synthetic Derivatives of this compound for SAR Studies

Derivative Class R1 (Phenyl Substituent) R2 (Alcohol Modification) Synthetic Strategy Potential SAR Insight
Phenyl-Substituted Analogs -F, -Cl, -Br -CH₂OH Nucleophilic aromatic substitution or coupling on a halo-precursor Probing halogen bond interactions and steric tolerance.
Phenyl-Substituted Analogs -OCH₃, -CH₃ -CH₂OH Synthesis from substituted benzaldehyde (B42025) precursors Evaluating electronic effects on scaffold conformation and binding.
Alcohol Derivatives -H -CHO, -COOH Oxidation (e.g., with PCC, DMP) Importance of the hydrogen bond donor group.

Exploration of Substituent Effects on Reactivity and Selectivity

The reactivity of the this compound scaffold is significantly influenced by the electronic nature of substituents on the phenyl ring. These substituents can modulate the reactivity of the benzylic alcohol and direct the regioselectivity of further electrophilic aromatic substitution reactions.

Effects on the Hydroxymethyl Group: The hydroxymethyl group can be readily oxidized to form the corresponding aldehyde or carboxylic acid. The ease of this oxidation is governed by the electronic properties of the phenyl ring.

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups increase the electron density on the phenyl ring. This can destabilize a developing positive charge on the benzylic carbon in certain oxidation mechanisms, potentially slowing the reaction rate compared to the unsubstituted ring.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups decrease the electron density of the ring. This would facilitate oxidation by stabilizing the electron-deficient transition states involved in the removal of hydrogen from the benzylic carbon.

Effects on Electrophilic Aromatic Substitution: Further functionalization of the phenyl ring via electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) is directed by the existing substituents: the oxazol-5-yl group and the hydroxymethyl group. Both are activating, ortho-, para-directing groups, though the oxazole ring's influence is complex. The ultimate regioselectivity of a reaction would depend on the interplay between these groups and the reaction conditions. Introducing a strong EWG or EDG would dominate this directing effect, predictably guiding incoming electrophiles to specific positions.

Table 2: Predicted Substituent Effects on Reactivity

Substituent on Phenyl Ring Effect on Oxidation of -CH₂OH Directing Effect for Electrophilic Substitution
-OCH₃ (methoxy) Decreased reactivity (relative to -H) Strongly activating, ortho, para-directing
-Cl (chloro) Increased reactivity (relative to -H) Deactivating, ortho, para-directing
-NO₂ (nitro) Increased reactivity (relative to -H) Strongly deactivating, meta-directing

Incorporation of the this compound Scaffold into Complex Molecular Architectures

The this compound scaffold serves as a valuable and versatile building block for the synthesis of more complex molecules, including macrocycles and poly-heterocyclic systems. Its distinct functional handles allow for its controlled incorporation into larger structures.

The primary point of attachment is the hydroxymethyl group, which can participate in a wide range of reactions:

Ester and Ether Linkages: The alcohol can be readily converted into esters or ethers, linking the scaffold to other molecular fragments. This is a common strategy for creating prodrugs or for attaching the scaffold to a polymer support for solid-phase synthesis.

Nucleophilic Displacement: Conversion of the alcohol to a leaving group (e.g., a tosylate or a halide) allows for subsequent nucleophilic substitution, enabling the formation of C-N, C-S, or C-O bonds to link other molecular systems.

The aromatic ring provides another site for elaboration. Using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) on a halogenated version of the scaffold, it can be efficiently connected to other aryl, vinyl, or alkynyl groups. This has been a key strategy in creating linked bi-aryl or tri-aryl systems with specific conformational properties. jst.go.jp

Furthermore, the synthesis of linked azole-containing molecules for applications like anticancer therapy demonstrates the utility of combining different heterocyclic rings to build complex architectures. researchgate.net The this compound unit can be a central component in such designs, providing specific spatial orientation and electronic properties to the final superstructure.

Preparation of Oxazole-Phenylmethanol Conjugates and Hybrid Systems

The creation of molecular conjugates and hybrid systems involves covalently linking the this compound scaffold to other distinct chemical entities, such as other pharmacophores, peptides, or fluorophores. This approach aims to generate novel molecules with synergistic or multi-functional properties.

The rationale for preparing such hybrids includes:

Dual-Targeting Agents: Linking the oxazole-phenylmethanol scaffold with another known pharmacophore can produce a single molecule capable of modulating two different biological targets, which can be advantageous in treating complex diseases like cancer. nih.govnih.gov

Improving Pharmacokinetic Properties: Conjugation to moieties like polyethylene (B3416737) glycol (PEG) or specific amino acids can improve the solubility, stability, and biodistribution of the parent molecule.

Fluorescent Probes: Attaching the scaffold to a fluorescent dye can create probes for imaging and diagnostic applications, where the scaffold provides the specific targeting function.

The synthesis of these conjugates relies on the same reactive handles described previously. For example, the reaction of (5-arylisoxazol-3-yl)- and (4,5-dichloroisothiazol-3-yl)arylmethanols with various O- and N-nucleophiles has been shown to successfully substitute the chlorine atom in the corresponding chloromethyl derivative with residues of benzylamine, morpholine, and vanillin, creating novel hybrid structures. researchgate.net This demonstrates a viable pathway for creating conjugates from the this compound scaffold after converting the alcohol to a suitable leaving group. The synthesis of linked thiazole (B1198619) and oxazole fragments has also been explored for their anticancer activity, highlighting the potential of such hybrid systems. researchgate.net

Table 3: Examples of Potential Oxazole-Phenylmethanol Conjugate Systems

Conjugate Partner Linkage Type Potential Application Synthetic Approach
Another Heterocycle (e.g., Pyrazole, Triazole) C-C bond via cross-coupling Dual-target enzyme inhibition researchgate.net Suzuki or Stille coupling of a halo-substituted scaffold.
Amino Acid (e.g., Glycine, Alanine) Ester or Amide bond Targeted drug delivery, improved solubility Esterification of the alcohol, or oxidation to acid followed by amide coupling.
A Known Kinase Inhibitor Ether or Amine linkage Synergistic anticancer agent Conversion of alcohol to a leaving group, followed by nucleophilic attack by the kinase inhibitor.

Mechanistic and Computational Investigations of 3 Oxazol 5 Yl Phenyl Methanol

Reaction Mechanism Elucidation for Synthetic Pathways Involving (3-(Oxazol-5-yl)phenyl)methanol

The synthesis of 5-aryl-substituted oxazoles like this compound can be achieved through various strategies, with the reaction mechanism being central to optimizing yield and purity. One prevalent method for forming the oxazole (B20620) ring is the Van Leusen reaction, which involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC). For the target compound, a plausible pathway would involve 3-formylphenyl acetate (B1210297) reacting with TosMIC in the presence of a base like potassium carbonate (K₂CO₃), followed by hydrolysis of the acetate group.

Another significant approach is the direct C-H arylation of an oxazole core. Recent studies have detailed a radical C-H arylation of oxazoles with aryl iodides using cesium carbonate (Cs₂CO₃) as a base and an electron donor, with 1,1′-bis(diphenylphosphino)ferrocene (dppf) acting as a catalytic electron transfer mediator. acs.org The reaction likely proceeds through a base-promoted homolytic aromatic substitution (BHAS) mechanism. acs.org In this scenario, an oxazole substituted with a hydroxymethyl group at the 5-position could be arylated at the C2 position, or conversely, a 5-unsubstituted oxazole could be coupled with a derivative of 3-iodobenzyl alcohol.

A related mechanism, 1,3-dipolar cycloaddition, is used for the synthesis of the isomeric isoxazoles. For instance, the synthesis of (3-phenylisoxazol-5-yl)methanol can be achieved via the cycloaddition of a nitrile oxide (generated in situ from an aldoxime and an oxidizing agent like N-chlorosuccinimide) with an alkyne, such as propargyl alcohol. nih.goveurekaselect.com While this produces an isoxazole (B147169), the mechanistic principles of controlling regioselectivity in cycloaddition reactions are crucial and can inform the synthesis of oxazole analogues.

The table below outlines a plausible mechanistic pathway for a key synthetic step.

Table 1: Proposed Mechanism for Radical C-H Arylation

Step Description Intermediates
1. Initiation Cesium carbonate acts as a single-electron transfer (SET) reductant, facilitated by dppf, to reduce the aryl iodide (e.g., 1-iodo-3-(methoxymethyl)benzene). acs.org ArI, [dppf•CsCO₃⁻]
2. Radical Generation The aryl iodide radical anion undergoes fragmentation to produce an aryl radical and an iodide anion. acs.org Ar•, I⁻
3. Radical Addition The generated aryl radical adds to the C2 position of the oxazole ring, which is the most electron-deficient site. acs.org Aryl-oxazole radical adduct

| 4. Propagation/Termination | The resulting radical intermediate is oxidized and deprotonated to yield the 2-aryloxazole product and regenerate the radical chain carrier. acs.org | 2-Aryloxazole product |

Theoretical Studies on Oxazole Reactivity and Electronic Properties within the Molecular Framework

Computational chemistry provides profound insights into the electronic structure and reactivity of molecules like this compound. Density Functional Theory (DFT) is a widely used method to model the ground-state properties of such molecules. nih.gov Calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

For this compound, the oxazole ring acts as an electron-withdrawing group, influencing the electronic properties of the attached phenyl ring. The HOMO is typically delocalized over the phenyl ring, while the LUMO is often centered on the oxazole moiety, indicating the likely sites for nucleophilic and electrophilic attack, respectively. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the chemical reactivity and kinetic stability of the molecule.

The molecular electrostatic potential (MEP) map visually represents the charge distribution. For this compound, the electronegative nitrogen and oxygen atoms of the oxazole ring would create regions of negative potential, making them susceptible to electrophilic attack or coordination to metal ions. The hydroxyl proton would be a site of positive potential. These theoretical calculations are invaluable for predicting how the molecule will interact with other reagents or biological targets. kaznu.kz

| MEP Maximum | +35 kcal/mol (near hydroxyl H) | Indicates the most probable site for nucleophilic attack. |

Conformational Analysis and Molecular Dynamics Simulations of this compound

The three-dimensional structure and conformational flexibility of this compound are critical to its properties and interactions. The key degree of freedom is the rotation around the single bond connecting the phenyl and oxazole rings. X-ray crystallography data for the related compound (3-phenylisoxazol-5-yl)methanol shows a dihedral angle of 25.82° between the isoxazole and phenyl rings, suggesting that a non-planar conformation is likely favored to minimize steric hindrance. nih.govnih.gov

Conformational analysis using computational methods can map the potential energy surface as a function of this dihedral angle. Such studies can identify the global energy minimum conformation and the energy barriers to rotation. For this compound, it is expected that the molecule adopts a twisted conformation in the gas phase or in nonpolar solvents.

Table 3: Key Conformational Parameters

Parameter Description Expected Findings
Phenyl-Oxazole Dihedral Angle The angle between the planes of the two aromatic rings. A non-zero angle (e.g., 20-40°) is expected to be the lowest energy conformation. nih.govnih.gov
C-C-O-H Torsion Angle The orientation of the hydroxyl group relative to the phenyl ring. Multiple low-energy rotamers are possible, influenced by intramolecular and intermolecular hydrogen bonding.

| Solvent Shell Structure | The arrangement of solvent molecules around the solute. | MD simulations would likely show structured water molecules around the polar hydroxyl and oxazole groups. |

Rational Design of Novel Transformations and Derivatives through Computational Chemistry

The computational insights gained from studies on this compound serve as a powerful platform for the rational design of new molecules with tailored properties. nih.gov By understanding the relationship between structure and electronic properties, chemists can predict how modifications will affect reactivity, stability, and potential biological activity. nih.gov

For example, the reactivity of the molecule can be fine-tuned by introducing electron-donating or electron-withdrawing groups onto the phenyl ring. Computational modeling can predict the impact of these substitutions on the HOMO-LUMO gap and the MEP, guiding the synthesis of derivatives with enhanced or suppressed reactivity at specific sites.

Furthermore, the this compound scaffold can be used as a starting point for designing molecules that can bind to specific biological targets, such as enzyme active sites. nih.gov By analyzing the topology and electrostatic environment of a target site, computational methods can be used to design derivatives with complementary shapes and chemical features. For instance, the methanol (B129727) group could be replaced with other functional groups to introduce new hydrogen bonding or hydrophobic interactions, thereby improving binding affinity and specificity. This structure-based design approach accelerates the discovery of novel therapeutic agents. nih.gov

Table 4: Computationally Guided Design of Derivatives

Parent Compound Proposed Derivative Rationale for Modification Predicted Property Change
This compound (3-(Oxazol-5-yl)-4-nitrophenyl)methanol Introduce a strong electron-withdrawing group. Increased electrophilicity of the phenyl ring; Lowered LUMO energy.
This compound (4-Amino-3-(oxazol-5-yl)phenyl)methanol Introduce a strong electron-donating group. Increased nucleophilicity of the phenyl ring; Raised HOMO energy.
This compound 2-(3-(Oxazol-5-yl)phenyl)ethan-1-ol Increase flexibility between the aryl group and the hydroxyl function. Altered conformational landscape and potential for different binding modes.

Emerging Research Areas and Applications in Chemical Sciences for 3 Oxazol 5 Yl Phenyl Methanol

Role as Versatile Building Blocks in Organic Synthesis

The utility of (3-(Oxazol-5-yl)phenyl)methanol as a versatile building block in organic synthesis is well-established, primarily due to the reactivity of its constituent functional groups. emolecules.combldpharm.com Chemical building blocks are fundamental small molecules that serve as the starting point for the construction of more complex molecular architectures, enabling the introduction of specific structural motifs and chemical diversity.

The hydroxymethyl (-CH₂OH) group can readily undergo oxidation to form the corresponding aldehyde or carboxylic acid, providing entry into a wide array of subsequent chemical reactions. Conversely, the oxazole (B20620) ring itself can be reduced to yield various derivatives. Furthermore, the phenyl group is amenable to electrophilic aromatic substitution reactions, allowing for further functionalization.

This inherent reactivity makes this compound and its isomers valuable intermediates. For instance, the related compound (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanol is known to serve as a precursor for the synthesis of various other heterocyclic compounds. Research has also demonstrated efficient, one-pot, ultrasound-assisted methods for synthesizing derivatives of the isomeric (3-phenylisoxazol-5-yl)methanol, highlighting the accessibility of this class of compounds for further elaboration. eurekaselect.com The synthesis of tetrapeptides incorporating oxazole units as building blocks for creating novel foldamers further underscores the importance of oxazole-containing structures in constructing complex, functional molecules. mdpi.com

Table 1: Potential Synthetic Transformations of this compound

Functional GroupReaction TypeProduct ClassPotential Applications
HydroxymethylOxidationAldehyde, Carboxylic AcidSynthesis of amides, esters, imines
HydroxymethylEsterification/EtherificationEsters, EthersProdrug synthesis, polymer modification
Phenyl RingElectrophilic Aromatic SubstitutionSubstituted Phenyl DerivativesTuning electronic and steric properties
Oxazole RingReductionOxazoline (B21484)/Oxazolidine DerivativesAccess to saturated heterocyclic systems

Application as Ligands in Catalysis

In the field of catalysis, ligands play a crucial role by binding to a central metal atom, thereby modulating its reactivity, selectivity, and stability. The development of ligands tailored for specific catalytic transformations is a key area of research. nih.govnih.govsmith.edu While specific studies detailing the use of this compound as a ligand are not extensively documented, its molecular structure suggests significant potential in this domain.

The compound possesses two potential coordination sites: the nitrogen atom of the oxazole ring and the oxygen atom of the hydroxymethyl group. This arrangement allows it to act as a bidentate ligand, chelating to a metal center to form a stable complex. The design of ligands is critical for advancing transition-metal-catalyzed reactions, including those involving palladium and gold. nih.govsmith.edu For example, the development of bifunctional ligands that actively participate in the bond-forming or breaking steps has led to significant advances in C-H activation catalysis. nih.gov

The structural similarity of the oxazole-phenyl scaffold to other successful ligand families suggests its promise. For instance, a complex involving a 3-phenyl-5-(2-pyridyl)pyrazolate ligand, which shares some structural motifs, has shown high activity in the catalytic oxidation of alkanes and alcohols. rsc.org Given the importance of ligand design in creating efficient and selective catalysts, this compound represents a promising, yet underexplored, scaffold for developing new catalysts for a range of organic transformations. takasago.com

Contributions to Material Science and Advanced Functional Materials Research

Materials science is an interdisciplinary field focused on designing and discovering new materials with novel properties and functions. ktu.ltuni.edutudelft.nl The incorporation of specific organic molecules into larger material structures, such as polymers or frameworks, can impart desired characteristics like optical, electronic, or mechanical properties. youtube.com

This compound is a candidate for inclusion in advanced functional materials. The hydroxymethyl group can be used to covalently incorporate the molecule into polymer chains through esterification or etherification reactions. The rigid phenyl-oxazole core could enhance the thermal stability and mechanical strength of such polymers. Furthermore, the aromatic and heterocyclic rings provide potential for π-stacking interactions, which can be crucial for creating ordered structures in materials designed for electronic applications.

While direct applications of this compound in materials science are still emerging, the broader class of oxazole-containing compounds is recognized for its utility in this field. The versatility of materials science allows for the integration of physics, chemistry, and engineering to develop everything from bioactive materials to advanced electronic and optical components. ktu.lt The unique combination of a reactive functional group and a stable, aromatic heterocyclic system makes this compound a molecule with considerable potential for the rational design of new functional materials. tudelft.nl

Exploration in Agrochemical Research as Chemical Scaffolds

The search for new, effective, and environmentally benign agrochemicals is a continuous effort in the chemical industry. mdpi.com Many modern pesticides are complex organic molecules built around a core "scaffold," which is then decorated with various functional groups to optimize activity and properties. google.comgoogle.com The oxazole heterocycle is a well-established scaffold in agrochemical research, forming the core of numerous compounds with fungicidal, herbicidal, and insecticidal properties.

The fact that numerous pesticide active ingredients are expiring from their patent protection periods stimulates research into new generic molecules and novel chemical entities. agropages.com this compound represents an attractive starting point or building block for the discovery of new agrochemicals. Its structure can be readily modified to generate a library of related compounds for biological screening. For example, the hydroxymethyl group can be converted into other functionalities, or the phenyl ring can be substituted to explore structure-activity relationships. The development of new agrochemical formulations, such as oil dispersions, is also an active area of research to improve stability and efficacy. google.com

Table 2: Known Agrochemicals with Heterocyclic Scaffolds

Active IngredientHeterocyclic ScaffoldMode of Action (General)
CarbendazimBenzimidazoleFungicide
AtrazineTriazineHerbicide
GlyphosateOrganophosphateHerbicide
ThiamethoxamThiazole (B1198619)Insecticide
PyraclostrobinPyrazoleFungicide
(This table provides examples of agrochemicals with various heterocyclic cores to illustrate the importance of such scaffolds in the industry. Direct agrochemical applications of this compound are currently under exploration.)

Interdisciplinary Studies in Nanotechnology and Biomaterials (as chemical components)

Nanotechnology and biomaterials are rapidly advancing fields that leverage the unique properties of materials at the nanoscale to address challenges in medicine and biology. elsevierpure.commdpi.com This includes applications in tissue engineering, targeted drug delivery, and advanced diagnostics. nih.govnih.gov The functionalization of nanomaterials and biomaterials with specific organic molecules is key to tailoring their surface properties and biological interactions.

This compound is a prime candidate for use as a chemical component in these interdisciplinary areas. The hydroxymethyl group provides a reactive site for covalently attaching the molecule to the surface of nanoparticles, quantum dots, or polymer scaffolds. This surface modification can be used to alter the hydrophilicity, biocompatibility, or targeting capabilities of the material. For instance, attaching such molecules to a biomaterial scaffold could create a microenvironment that guides cell growth and tissue regeneration. nih.govdovepress.com

The synthesis of peptide mimetics containing oxazole units for the construction of bioinspired catalysts highlights the integration of these scaffolds into biologically relevant structures. mdpi.com The ability to create materials with precisely controlled chemical and physical characteristics at the nanoscale is a cornerstone of regenerative medicine. nih.gov The structural features of this compound make it a valuable tool for chemists and materials scientists working at the interface of nanotechnology and biology to develop the next generation of smart biomaterials and therapeutic systems.

Future Perspectives in 3 Oxazol 5 Yl Phenyl Methanol Research

Streamlining Synthesis: The Quest for Efficiency and Sustainability

Future research will likely focus on developing more efficient and environmentally friendly methods for synthesizing (3-(Oxazol-5-yl)phenyl)methanol. While specific methods for this compound are not extensively documented, trends in heterocyclic chemistry suggest a move towards greener synthetic protocols. The use of ultrasound-assisted synthesis, for example, has been shown to improve yields and reduce reaction times for the isomeric compound (3-Phenylisoxazol-5-yl)methanol. eurekaselect.com Such techniques, along with microwave-assisted reactions, which have proven effective for other heterocyclic compounds like triazoles and oxadiazoles, could be adapted for the synthesis of this compound. biolmolchem.combiolmolchem.com These methods often lead to higher energy efficiency and a reduction in byproducts. biolmolchem.com

Unveiling New Chemical Transformations

A deeper exploration of the reactivity of this compound is crucial for unlocking its full synthetic potential. Future studies will likely investigate novel functionalization strategies for both the oxazole (B20620) and the phenyl-methanol components of the molecule. The hydroxyl group of the methanol (B129727) substituent, for instance, can be a handle for various transformations.

Drawing parallels from the reactivity of similar isoxazole-containing methanols, the hydroxyl group can be converted into a leaving group, such as a chloro moiety, by treatment with reagents like thionyl chloride. This would open the door to a range of nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. For example, reactions with O- and N-nucleophiles could lead to the synthesis of new ethers and amines, respectively. researchgate.net

The oxazole ring itself presents opportunities for functionalization. Future research may explore reactions that modify the ring or use its inherent reactivity to direct transformations on the phenyl ring. Understanding these reactivity patterns will enable the creation of a diverse library of derivatives with potentially new and interesting properties.

The Power of Prediction: Computational Chemistry in Design

Computational modeling and in silico design are set to play a pivotal role in accelerating research on this compound and related systems. Quantum chemical calculations can provide valuable insights into the molecule's electronic structure, reactivity, and spectroscopic properties. Hirshfeld surface analysis, for instance, can be used to understand intermolecular interactions in the solid state, which is crucial for crystal engineering and materials science applications. researchgate.net

Molecular docking simulations could be employed to predict the binding affinity of this compound derivatives with various biological targets. nih.gov This approach has been successfully used to design and predict the toxicity of other oxazole derivatives as potential therapeutic agents. nih.gov By computationally screening virtual libraries of compounds based on the this compound scaffold, researchers can prioritize the synthesis of molecules with the highest probability of desired activity, saving significant time and resources. These computational tools will be instrumental in designing new catalysts, materials, and biologically active compounds.

Expanding Horizons: New Applications and Interdisciplinary Collaborations

The unique structural features of this compound make it a promising candidate for a wide range of applications, driving the need for interdisciplinary research. The oxazole ring is a well-known pharmacophore found in many biologically active compounds. biolmolchem.com By analogy with isoxazole (B147169) derivatives that have shown antineoplastic activity, future research could explore the potential of this compound derivatives as anticancer agents. nih.gov The structural motif may also lend itself to the development of new antimicrobial or anti-inflammatory drugs.

Q & A

Q. What are the common synthetic routes for (3-(Oxazol-5-yl)phenyl)methanol, and what experimental conditions are critical for high yield?

The synthesis typically involves cyclization to form the oxazole ring, followed by functionalization of the phenyl group. Key steps include:

  • Cyclization : Reacting precursors like α-azido ketones with isothiocyanates under heating (e.g., 90°C in dioxane) to form the oxazole core .
  • Functionalization : Introducing the hydroxymethyl group via reduction or substitution reactions. For example, hydrogenation of intermediates (e.g., nitro groups) or hydroxymethylation using formaldehyde derivatives .
  • Critical Conditions : Temperature control (70–100°C), solvent choice (e.g., DMF for Boc protection), and catalysts (e.g., triphenylphosphine for cyclization) significantly impact yield .

Q. How is the structural characterization of this compound performed, and what spectroscopic data are essential?

Characterization relies on:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm the oxazole ring protons (~8.3–7.3 ppm) and hydroxymethyl group (~4.6 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+^+ peaks) .
  • Infrared (IR) Spectroscopy : Absorption bands for C=N (1630–1600 cm1^{-1}) and O–H (3200–3600 cm1^{-1}) .
    Example data for related oxazole derivatives include 1H^1H NMR shifts at δ 7.51 (s, oxazole-H) and δ 4.67 (s, CH2_2OH) .

Q. What preliminary biological activities have been reported for oxazole-containing analogs of this compound?

Oxazole derivatives exhibit:

  • Enzyme Inhibition : Binding to IMPDH (inosine monophosphate dehydrogenase) via oxazole-nitrogen interactions, as seen in analogs like BMS-337197 .
  • Antimicrobial Activity : Structural analogs with tetrazole or isoxazole groups show activity against bacterial targets via heterocyclic ring interactions .
  • Assays Used : Enzyme-linked immunosorbent assays (ELISA) and minimum inhibitory concentration (MIC) tests .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address low yields in cyclization steps?

Strategies include:

  • Pre-mixing Reagents : Premixing azides and isothiocyanates before adding catalysts (e.g., PPh3_3) reduces side reactions .
  • Solvent Optimization : Using polar aprotic solvents (e.g., dioxane) enhances reaction efficiency .
  • Catalyst Screening : Testing alternatives to PPh3_3, such as Pd-based catalysts, to improve regioselectivity .

Q. How should researchers resolve contradictions in reported biological activity data for oxazole derivatives?

Approaches involve:

  • Assay Standardization : Replicating studies under controlled conditions (e.g., pH, temperature) to isolate variables .
  • Structural-Activity Relationship (SAR) Analysis : Comparing analogs with substituent variations (e.g., tert-butyl vs. methyl groups) to identify critical moieties .
  • Target Validation : Using knockout models or competitive binding assays to confirm target specificity .

Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets?

Recommended methods:

  • Molecular Docking : Software like AutoDock Vina to model interactions with enzyme active sites (e.g., IMPDH) .
  • Molecular Dynamics (MD) Simulations : Assessing stability of ligand-receptor complexes over time (e.g., 100 ns simulations) .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Evaluating electronic interactions of the oxazole ring with catalytic residues .

Q. What crystallographic techniques are recommended for determining the solid-state structure of this compound?

  • Single-Crystal X-ray Diffraction (SC-XRD) : Using SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles .
  • Data Collection : High-resolution (<1.0 Å) data at low temperature (e.g., 100 K) to minimize thermal motion .
  • Twinned Data Refinement : Employing SHELXL’s twin refinement options for challenging crystals .

Q. How can researchers design SAR studies to explore the bioactivity of this compound analogs?

  • Substituent Variation : Modify the phenyl group (e.g., electron-withdrawing Cl or electron-donating OCH3_3) and assess activity shifts .
  • Heterocycle Replacement : Replace oxazole with isoxazole or thiazole to evaluate ring-specific effects .
  • Pharmacophore Mapping : Identify critical functional groups (e.g., hydroxymethyl) using 3D-QSAR models .

Q. What strategies mitigate stability issues during storage or handling of this compound?

  • Derivatization : Convert the hydroxymethyl group to stable esters (e.g., acetate) for long-term storage .
  • Storage Conditions : Use inert atmospheres (N2_2) and low temperatures (−20°C) to prevent oxidation .
  • Lyophilization : Freeze-drying for hygroscopic samples to avoid hydrolysis .

Q. How can researchers address solubility limitations of this compound in pharmacological assays?

  • Co-solvent Systems : Use DMSO-water mixtures (<5% DMSO) to maintain compound integrity .
  • Prodrug Design : Synthesize phosphate or glycoside derivatives to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for improved bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.